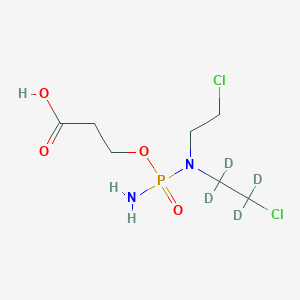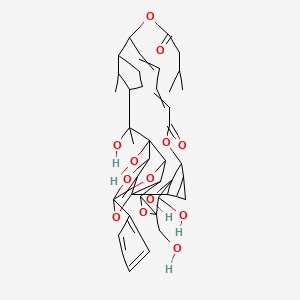
3,5-Diiodo-4-hydroxybenzaldehyde-13C6
Vue d'ensemble
Description
3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is a biochemical compound used for proteomics research . It has a molecular weight of 379.87 and a molecular formula of C13C6H4I2O2 .
Molecular Structure Analysis
The molecular structure of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is represented by the formula C13C6H4I2O2 . This indicates that the molecule consists of 13 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3,5-Diiodo-4-hydroxybenzaldehyde-13C6 appears as a yellow solid . It has a molecular weight of 379.87 . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .Applications De Recherche Scientifique
Molecular Interaction Studies : Research on compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde shows how these molecules link into sheets through hydrogen bonds and aromatic pi-pi stacking interactions, offering insights into molecular interactions and aggregation behaviors (S. J. Garden et al., 2004).
Chromatographic Analysis : Studies on the chromatographic separation of chlorinated 4-hydroxybenzaldehydes provide information on analytical techniques that can be applied to similar compounds for separation and analysis (I. Korhonen & J. Knuutinen, 1984).
Synthesis and Characterization : Research into the synthesis and characterization of bis-aldehyde monomers derived from 4-hydroxybenzaldehyde variants demonstrates the processes for creating and analyzing similar complex molecules (A. Hafeez et al., 2019).
NMR Spectral Study : The NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes highlights the importance of NMR techniques in understanding the molecular structure and dynamics of similar compounds (E. Kolehmainen et al., 1995).
Catalytic Oxidation Applications : Studies on the selective oxidation of aromatic methyl groups, relevant to substituted hydroxybenzaldehydes, show applications in the pharmaceutical and perfume industries, highlighting the compound's potential use as a precursor or intermediate in synthesis processes (C. Boldron et al., 2005).
Synthesis of Isotopically Labelled Probes : The efficient synthesis of isotopically labelled probes, such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, demonstrates the methodologies that could be applied to the synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 for use in molecular imaging or as a research tool (Rebecca C. Collins et al., 2016).
Safety and Hazards
The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .
Propriétés
IUPAC Name |
4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H/i1+1,2+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUEIMENHLCMY-ZRDHQLPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1I)O)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.870 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-4-hydroxybenzaldehyde-13C6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)





![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
